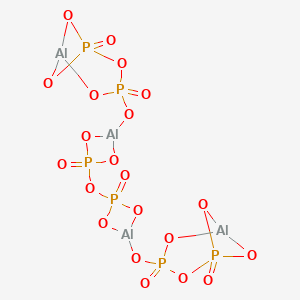

Aluminum pyrophosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

Al4O21P6 |

|---|---|

Molecular Weight |

629.76 g/mol |

IUPAC Name |

3-[[2-[[4-[(1,3-dioxo-2,4,6,7-tetraoxa-1λ5,3λ5-diphospha-5-aluminabicyclo[3.1.1]heptan-3-yl)oxy]-2-oxo-1,3,2λ5,4-dioxaphosphalumetan-2-yl]oxy]-2-oxo-1,3,2λ5,4-dioxaphosphalumetan-4-yl]oxy]-2,4,6,7-tetraoxa-1λ5,3λ5-diphospha-5-aluminabicyclo[3.1.1]heptane 1,3-dioxide |

InChI |

InChI=1S/4Al.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 |

InChI Key |

XGFPOHQJFNFBKA-UHFFFAOYSA-B |

Canonical SMILES |

O=P12O[Al](O1)OP(=O)(O2)O[Al]3OP(=O)(O3)OP4(=O)O[Al](O4)OP5(=O)O[Al]6OP(=O)(O6)O5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Amorphous vs. Crystalline Aluminum Phosphate: Properties, Characterization, and Applications in Drug Development

Abstract

Aluminum phosphate (AlPO₄) is a critical excipient in the pharmaceutical industry, most notably for its role as a vaccine adjuvant. The efficacy, stability, and mechanism of action of AlPO₄ are intrinsically linked to its solid-state form—either amorphous or crystalline. This technical guide provides a comprehensive analysis of the fundamental differences between these two forms, targeting researchers, scientists, and drug development professionals. We will explore the nuances of their synthesis, the resulting distinctions in their physicochemical properties, the analytical techniques used for their characterization, and the profound implications of these differences in the context of vaccine formulation and development.

Part 1: Synthesis and Structural Fundamentals

The atomic arrangement at the microscopic level dictates the macroscopic properties of a material. For aluminum phosphate, the distinction between a disordered, amorphous structure and an ordered, crystalline lattice is the foundation of its diverse functionalities.

The Amorphous State: A Landscape of Disorder

Amorphous aluminum phosphate lacks the long-range periodic order characteristic of a crystal.[1][2][3] This disordered arrangement is typically a result of synthesis methods that are too rapid for the atoms to organize into a thermodynamically stable lattice.

Synthesis Methodology: Amorphous AlPO₄ is commonly prepared through chemical precipitation or sol-gel methods. A prevalent approach involves the controlled reaction of an aluminum salt (e.g., aluminum chloride) and a phosphate source (e.g., phosphoric acid or a phosphate salt), where the pH is carefully adjusted to induce rapid precipitation.[4] The use of organic additives like citric acid can also guide the formation of amorphous structures, often with desirable mesoporous characteristics.[5][6]

Causality Behind the Method: The key to forming an amorphous solid is preventing nucleation and crystal growth. By rapidly changing the solution conditions (e.g., pH), the system is "kinetically trapped" in a disordered state. The resulting solid is a network of interconnected AlO₆ and PO₄ units with no repeating pattern, often incorporating water or hydroxyl groups into its structure.[7][8] This high degree of disorder results in a material with higher internal energy and, consequently, greater reactivity compared to its crystalline counterpart.

-

Preparation of Reagents:

-

Prepare a 0.167 M solution of Aluminum Chloride (AlCl₃).

-

Prepare a 0.5 M solution of Sodium Hydroxide (NaOH).

-

Prepare a solution containing the desired concentration of a phosphate source, such as KH₂PO₄.

-

-

Precipitation:

-

In a reaction vessel under constant stirring, add the aluminum chloride solution.

-

Slowly add the phosphate solution to the vessel.

-

Dropwise, add the 0.5 M NaOH solution to the mixture until a target pH (e.g., pH 4-6) is reached and stabilized. The rapid formation of a white precipitate is observed.[4]

-

-

Aging and Washing:

-

Allow the suspension to stir at room temperature for a designated period (e.g., 12-24 hours) to ensure the reaction is complete.

-

Separate the solid precipitate by centrifugation or filtration.

-

Wash the solid repeatedly with deionized water until the conductivity of the supernatant is low (e.g., <20 µS/cm) to remove residual ions.[4]

-

-

Drying:

-

Dry the washed solid in an oven at a moderate temperature (e.g., 60-80°C) or by lyophilization to obtain the final amorphous aluminum phosphate powder.

-

The Crystalline State: A Model of Order

Crystalline aluminum phosphate, found in nature as the mineral berlinite, possesses a highly ordered, three-dimensional atomic structure.[9] This lattice is isostructural with α-quartz, where silicon atoms are replaced by alternating aluminum and phosphorus atoms. This long-range order imparts significant thermal and chemical stability.

Synthesis Methodology: The formation of crystalline AlPO₄ typically requires higher energy input and slower kinetics to allow for atomic arrangement. Hydrothermal synthesis is a common laboratory method.[9][10] In this process, the reactants are heated in an aqueous solution above its boiling point in a sealed vessel (autoclave), where the increased pressure and temperature facilitate the dissolution and recrystallization of the material into an ordered, low-energy state.

Causality Behind the Method: The hydrothermal environment provides the necessary activation energy for atoms to overcome kinetic barriers, diffuse through the solvent, and settle into the most thermodynamically favorable positions of the crystal lattice. This slow, deliberate process results in a well-defined, highly stable structure with minimal defects.

-

Precursor Mixture:

-

Hydrothermal Reaction:

-

Transfer the precursor slurry to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in an oven.

-

Heat the system to a specified temperature (e.g., 150-250°C) for a prolonged period (e.g., 24-72 hours).[11]

-

-

Recovery and Purification:

-

Cool the autoclave to room temperature.

-

Recover the solid product by filtration.

-

Wash the crystals thoroughly with deionized water and a suitable solvent (e.g., ethanol) to remove any unreacted precursors or SDAs.

-

-

Drying:

-

Dry the purified crystals in an oven at a temperature sufficient to remove water without inducing phase changes (e.g., 100°C).

-

Structural Comparison

The fundamental difference in atomic arrangement is the most critical distinction between the two forms.

Caption: Atomic arrangement in crystalline (ordered lattice) vs. amorphous (disordered network) solids.

Part 2: Core Physicochemical Properties: A Comparative Analysis

The structural differences between amorphous and crystalline AlPO₄ give rise to distinct physicochemical properties that are critical for their application.

| Property | Amorphous Aluminum Phosphate | Crystalline Aluminum Phosphate | Rationale & Significance |

| Atomic Structure | Disordered, no long-range order.[1][3] | Ordered, repeating 3D lattice.[1][3] | The fundamental difference dictating all other properties. |

| Thermal Behavior | Exhibits a glass transition temperature (Tg); softens over a range.[3][12] May crystallize at high temperatures (>900°C).[13] | Has a sharp, well-defined melting point (Tm) (~1800°C).[9][14] | Predictability in thermal processing. Amorphous form's potential to crystallize upon heating is a key stability concern. |

| Solubility | Generally higher and faster dissolution.[4][15] | Lower solubility, thermodynamically more stable.[9] | Higher solubility of the amorphous form is crucial for bioavailability and the mechanism of action as an adjuvant. |

| Mechanical Properties | Softer, less dense.[1] | Harder, more dense, potentially brittle.[1] | Important for material handling, processing, and formulation (e.g., syringeability). |

| Surface Area | Can be synthesized with high surface area and controlled porosity (mesoporous).[5][6] | Typically low surface area. | High surface area is essential for adsorbing antigens in vaccine formulations, a key aspect of the "depot effect".[8] |

| Surface Charge (PZC) | Point of Zero Charge (PZC) is typically between pH 5 and 7.[8] | PZC is dependent on the specific crystal face but generally less reactive. | The surface is positively charged below the PZC and negatively charged above it, directly controlling the electrostatic binding of protein antigens.[8] |

| Reactivity | Higher chemical reactivity due to higher internal energy and surface defects.[4][16] | Lower reactivity, chemically more inert. | Higher reactivity allows for stronger interactions with biological molecules but may also pose long-term stability challenges. |

Part 3: Essential Characterization Techniques

Distinguishing between amorphous and crystalline AlPO₄ requires a suite of analytical techniques. Each provides a unique piece of the puzzle, and together they offer a complete picture of the material's solid-state properties.

X-Ray Powder Diffraction (XRPD)

Principle: XRPD is the definitive technique for differentiating these forms. Crystalline materials, with their periodic atomic planes, diffract X-rays at specific angles according to Bragg's Law, producing a pattern of sharp, intense peaks.[1][17] Amorphous materials lack this periodicity and instead scatter X-rays over a wide range of angles, resulting in a pattern with broad, diffuse humps or "halos".[18][19][20]

Self-Validation: The presence of sharp peaks is an unambiguous confirmation of crystallinity. A complete lack of sharp peaks and the presence of a broad halo is the primary indicator of an "X-ray amorphous" material. Semi-crystalline samples will show sharp peaks superimposed on a broad halo, allowing for the quantification of percent crystallinity.[19]

-

Sample Preparation: Gently grind approximately 10-20 mg of the AlPO₄ powder to ensure a random orientation of particles. Pack the powder into a sample holder, ensuring a flat, level surface.

-

Instrument Setup: Place the sample in the diffractometer. Set the X-ray source (e.g., Cu Kα radiation) and configure the scan parameters (e.g., 2θ range from 5° to 70°, step size of 0.02°, scan speed of 1°/min).

-

Data Acquisition: Initiate the scan and collect the diffraction pattern.

-

Data Analysis:

-

Crystalline: Compare the peak positions (2θ values) to a database (e.g., ICDD) to identify the specific crystalline phase (e.g., berlinite).

-

Amorphous: Observe the pattern for the characteristic broad halo, typically centered around 20-30° 2θ for aluminophosphates.[18]

-

Thermal Analysis (DSC/TGA)

Principle:

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It detects thermal events like melting and glass transitions. A crystalline solid will show a sharp endothermic peak at its melting point, while an amorphous solid will show a subtle, step-like change in the baseline at its glass transition temperature.[3]

-

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature. It is used to quantify water content and assess thermal stability.

Solid-State NMR Spectroscopy (ssNMR)

Principle: ²⁷Al and ³¹P Magic Angle Spinning (MAS) NMR are powerful, non-destructive techniques that probe the local chemical environment of aluminum and phosphorus nuclei.[21] They can distinguish between different coordination states (e.g., 4-, 5-, and 6-coordinate aluminum) and identify the nature of Al-O-P linkages.[7] In amorphous materials, the distribution of local environments leads to broad, often overlapping NMR signals, whereas crystalline materials exhibit sharp, well-defined resonances corresponding to the specific atomic sites in the crystal lattice.

Caption: A typical workflow for the solid-state characterization of an aluminum phosphate sample.

Part 4: Implications for Drug Development: The Vaccine Adjuvant Case Study

The choice between amorphous and crystalline aluminum phosphate is nowhere more critical than in vaccine development. Amorphous aluminum phosphate is one of the most widely used adjuvants, designed to enhance the immune response to a co-administered antigen.[8][][23]

Mechanism of Adjuvant Action

The efficacy of amorphous AlPO₄ as an adjuvant stems directly from its unique physicochemical properties. The crystalline form is largely ineffective due to its low surface area and chemical inertness.

-

Antigen Adsorption and the Depot Effect: The high surface area of amorphous AlPO₄ allows it to effectively adsorb vaccine antigens.[8] This binding is governed by electrostatic interactions (dependent on the formulation pH relative to the PZC of the adjuvant and the isoelectric point of the antigen) and ligand exchange with surface hydroxyl groups. After injection, this complex forms a "depot" at the injection site, slowly releasing the antigen over time. This prolongs the exposure of the immune system to the antigen, leading to a more robust and durable immune response.[8]

-

Immune Cell Activation: The particulate nature of the adjuvant facilitates its uptake by antigen-presenting cells (APCs), such as dendritic cells. This uptake, along with the inherent properties of the aluminum salt, triggers innate immune pathways, including the activation of the NLRP3 inflammasome. This leads to the release of pro-inflammatory cytokines, which helps to recruit more immune cells to the site and promote a stronger adaptive immune response.

Caption: Proposed mechanism of action for amorphous aluminum phosphate as a vaccine adjuvant.

Formulation and Stability Considerations

The success of an aluminum-adjuvanted vaccine relies on the consistency and stability of the amorphous adjuvant.

-

Manufacturing Control: The synthesis process must be tightly controlled to ensure batch-to-batch reproducibility in particle size, surface area, and P/Al molar ratio, as these parameters directly impact antigen adsorption and immunogenicity.[8]

-

Stability: A critical concern is the potential for the amorphous form to undergo structural changes over time, such as aging or crystallization, which could alter its adjuvant properties. Therefore, long-term stability studies using the characterization techniques outlined above are essential for ensuring vaccine shelf-life and efficacy.

Conclusion

The distinction between amorphous and crystalline aluminum phosphate is a clear demonstration of how atomic-level structure dictates material function. While the crystalline form is characterized by its order and stability, the disordered nature of the amorphous form provides the unique combination of high surface area, reactivity, and surface charge that makes it an invaluable tool in drug development, particularly as a vaccine adjuvant. For scientists and researchers in this field, a thorough understanding and rigorous control of the solid-state properties of aluminum phosphate are paramount to designing safe, stable, and effective pharmaceutical formulations.

References

-

Liu, G., Jia, M., Zhou, Z., Wang, L., Zhang, W., & Jiang, D. (2006). Synthesis and Pore Formation Study of Amorphous Mesoporous Aluminophosphates in the Presence of Citric Acid. Journal of Colloid and Interface Science, 302(1), 278-86. [Link]

-

Wang, P., et al. (2019). Phosphate Sorption Speciation and Precipitation Mechanisms on Amorphous Aluminum Hydroxide. Minerals, 9(3), 183. [Link]

-

Liu, G., et al. (2006). Synthesis and pore formation study of amorphous mesoporous aluminophosphates in the presence of citric acid. ResearchGate. [Link]

-

Li, J., et al. (2016). Polyesterification synthesis of amorphous aluminum phosphate thermal radiation material with high infrared emissivity. ResearchGate. [Link]

-

Massiot, D., et al. (2001). Characterization of the amorphous phases formed during the synthesis of microporous material AlPO4-5. ResearchGate. [Link]

-

Gypser, S., et al. (2018). Impact of crystalline and amorphous iron- and aluminum hydroxides on mechanisms of phosphate adsorption and desorption. ResearchGate. [Link]

-

Shi, Y., et al. (2023). Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms. Vaccines, 11(6), 1120. [Link]

- Gypser, S., et al. (2018). Impact of crystalline and amorphous iron- and aluminum hydroxides on mechanisms of phosphate adsorption and desorption. Geoderma, 329, 56-66.

- Google Patents. (2015).

-

Wikipedia. (n.d.). Aluminium phosphate. [Link]

-

Karabıçak, S. (2004). Synthesis and Characterization of Aluminoborophosphate Compounds by Hydrothermal and Solid-State Methods. Thesis. [Link]

-

Wang, Y., et al. (2023). A Novel Inorganic Aluminum Phosphate-Based Flame Retardant and Thermal Insulation Coating and Performance Analysis. Coatings, 13(6), 1124. [Link]

-

Wacławska, I., et al. (2021). An Insight into the Correlation between Chemical Composition Changes of Aluminum-Iron-Polyphosphate Glasses and Thermal Properties. Materials, 14(8), 2056. [Link]

-

Wacławska, I., et al. (2022). Vibrational characteristics of aluminum–phosphate compounds by an experimental and theoretical approach. Scientific Reports, 12, 17539. [Link]

-

EAG Laboratories. (n.d.). Amorphous vs. Crystalline Materials. [Link]

-

Flanigen, E. M., & Grose, R. W. (1971). Hydrothermal Synthesis of Large Aluminum Phosphate Crystals. Industrial & Engineering Chemistry, 63(12), 45-46. [Link]

-

Shevchenko, N., et al. (2021). Synthesis of Aluminium Phosphates by Chemical Precipitation in Aqueous Solutions. Chemical Engineering. [Link]

-

European Patent Office. (1986). Synthesis of crystalline aluminum, phosphates. EP 0187002 A2. [Link]

-

Rajkumar, R., et al. (2015). Synthesis and Characterization of Aluminium Phosphate Nanoparticles. ResearchGate. [Link]

-

Wang, P., et al. (2019). Phosphate Sorption Speciation and Precipitation Mechanisms on Amorphous Aluminum Hydroxide. ResearchGate. [Link]

-

Wang, Y., et al. (2023). A Novel Inorganic Aluminum Phosphate-Based Flame Retardant and Thermal Insulation Coating and Performance Analysis. ResearchGate. [Link]

-

Wang, Y., et al. (2020). Synthesis and Characterization of Ultrafine Aluminum Phosphate Powder in CTAB System. IOP Conference Series: Materials Science and Engineering, 746, 012019. [Link]

-

University Wafer. (n.d.). Differences Between Amorphous & Crystalline Solids. [Link]

-

Blake, D. F., et al. (2017). Amorphous Phase Characterization Through X-Ray Diffraction Profile Modeling: Implications for Mars Science Laboratory CheMin Data. 48th Lunar and Planetary Science Conference. [Link]

-

Drawell. (n.d.). XRD for Amorphous and Crystalline Polymers - What to Look For. [Link]

-

WaferPro. (2024). Amorphous vs Crystalline Solids - Know the Differences. [Link]

-

Caillot, C., et al. (2022). The mechanism and structure of amorphous aluminum hydroxyphosphate sulfate adjuvant. ResearchGate. [Link]

-

Chemistry For Everyone. (2023). How Does XRD Differentiate Between Amorphous And Crystalline Materials? YouTube. [Link]

-

Bates, S. (2010). Amorphous Solid Forms: The Use of X-ray Powder Diffraction (XRPD). Triclinic Labs. [Link]

-

Lookman, R., et al. (1997). Phosphate sorption by synthetic amorphous aluminum hydroxides: A 27Al and 31P solid-state MAS NMR spectroscopy study. ResearchGate. [Link]

-

Gypser, S., et al. (2018). Impact of crystalline and amorphous iron- and aluminum hydroxides on mechanisms of phosphate adsorption and desorption. Geoderma, 329, 56-66. [Link]

-

Gabrienko, A. A., et al. (2022). A Review on the Role of Amorphous Aluminum Compounds in Catalysis: Avenues of Investigation and Potential Application in Petrochemistry and Oil Refining. ResearchGate. [Link]

Sources

- 1. Amorphous vs. Crystalline Materials - EAG Laboratories [eag.com]

- 2. universitywafer.com [universitywafer.com]

- 3. waferpro.com [waferpro.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and pore formation study of amorphous mesoporous aluminophosphates in the presence of citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aluminium phosphate - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jhps.donnu.edu.ua [jhps.donnu.edu.ua]

- 12. An Insight into the Correlation between Chemical Composition Changes of Aluminum-Iron-Polyphosphate Glasses and Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Vibrational characteristics of aluminum–phosphate compounds by an experimental and theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Impact of crystalline and amorphous iron- and aluminum hydroxides on mechanisms of phosphate adsorption and desorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. ntrs.nasa.gov [ntrs.nasa.gov]

- 19. youtube.com [youtube.com]

- 20. icdd.com [icdd.com]

- 21. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

aluminum pyrophosphate chemical formula and properties

An In-depth Technical Guide to Aluminum Pyrophosphate: Properties, Synthesis, and Applications

Abstract

This compound, with the chemical formula Al₄(P₄O₇)₃, is an inorganic compound of significant interest across diverse scientific and industrial fields. This guide provides a comprehensive overview of its fundamental physicochemical properties, common synthesis methodologies, and critical applications, with a particular focus on its role in catalysis and drug development. We delve into its structural characteristics, thermal stability, and the precise protocols for its synthesis. Furthermore, this document elucidates its functional applications, from its use as a leavening acid in the food industry to its emerging role as an adjuvant in modern vaccine formulations. This guide is intended for researchers, chemists, and pharmaceutical scientists seeking a detailed understanding of this compound's scientific and practical utility.

Core Physicochemical Properties

This compound is a white, crystalline solid that is notable for its high thermal stability and insolubility in water. Its identity and key physical characteristics are summarized below.

Chemical Identity

| Identifier | Value |

| Chemical Formula | Al₄(P₄O₇)₃ |

| Molecular Weight | 749.78 g/mol |

| CAS Number | 15597-72-5 |

| Synonyms | Aluminum acid pyrophosphate, Tetraaluminum tris(pyrophosphate) |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White crystalline powder or crystals. | |

| Melting Point | >1500 °C (decomposes) | |

| Density | 2.71 g/cm³ | |

| Solubility | Insoluble in water and ethanol. Soluble in strong acids and alkalis. | |

| Crystal Structure | Orthorhombic |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several methods, with the aqueous precipitation route being one of the most common due to its scalability and control over particle properties. The choice of synthesis method is critical as it directly influences the material's purity, crystallinity, and surface area, which in turn dictate its performance in various applications.

Aqueous Precipitation Method

This method involves the controlled reaction of an aluminum salt (e.g., aluminum nitrate) with a pyrophosphate source (e.g., sodium pyrophosphate) in an aqueous solution. The causality behind this choice lies in the precise stoichiometric control it offers. The pH of the reaction medium is a critical parameter; it is carefully maintained to ensure the exclusive precipitation of this compound and prevent the formation of other aluminum phosphate phases.

-

Reagent Preparation: Prepare a 0.1 M solution of aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in deionized water. Separately, prepare a 0.075 M solution of sodium pyrophosphate decahydrate (Na₄P₂O₇·10H₂O).

-

Precipitation: Slowly add the aluminum nitrate solution to the sodium pyrophosphate solution under vigorous stirring. The molar ratio of Al:P₂O₇ should be maintained at 4:3.

-

pH Adjustment: During the addition, continuously monitor the pH of the mixture. Maintain the pH between 4.5 and 5.5 using dilute nitric acid or sodium hydroxide. This pH range is optimal for the selective precipitation of Al₄(P₄O₇)₃.

-

Aging: Allow the resulting white precipitate to age in the mother liquor for 24 hours at room temperature. This aging step promotes the growth of larger, more uniform crystals.

-

Washing and Filtration: Filter the precipitate using a Buchner funnel. Wash the collected solid repeatedly with deionized water to remove residual ions (Na⁺, NO₃⁻) and then with ethanol to facilitate drying.

-

Drying and Calcination: Dry the washed precipitate in an oven at 110 °C for 12 hours. Subsequently, calcine the dried powder in a muffle furnace at 800 °C for 4 hours to obtain the crystalline this compound. The high-temperature calcination ensures the complete conversion and enhances the crystallinity of the final product.

Caption: Aqueous precipitation workflow for synthesizing this compound.

Key Applications

This compound's unique properties make it a valuable material in several industrial and research sectors.

Catalysis

Due to its acidic nature and high thermal stability, this compound serves as a solid acid catalyst in various organic reactions. Its high surface area and porous structure can be tailored during synthesis to enhance catalytic activity and selectivity. It is particularly effective in dehydration and isomerization reactions.

Ceramics and Refractory Materials

As a refractory material, it is used in the production of high-temperature ceramics and glasses. Its high melting point and low thermal expansion coefficient contribute to the thermal shock resistance of ceramic bodies. It also acts as a binder in refractory cements and investment casting molds.

Pharmaceutical and Drug Development

In the pharmaceutical industry, this compound is utilized primarily as an excipient and, more recently, explored as a vaccine adjuvant.

-

Antacid Formulations: Its ability to neutralize stomach acid makes it an active ingredient in some over-the-counter antacid preparations. It reacts with excess hydrochloric acid in the stomach, providing relief from heartburn and indigestion.

-

Vaccine Adjuvant: Aluminum-based salts are the most widely used adjuvants in human vaccines. While aluminum hydroxide and aluminum phosphate are more common, this compound is being investigated for its potential to elicit a robust and specific immune response. Adjuvants work by creating a "depot" effect at the injection site, slowly releasing the antigen and attracting immune cells. This localized inflammatory response enhances the activation of antigen-presenting cells (APCs), leading to a stronger and more durable adaptive immunity (T-cell and B-cell responses) against the vaccine's antigen.

Caption: Role of this compound as a vaccine adjuvant depot.

Analytical Characterization

To ensure the quality and purity of synthesized this compound, several analytical techniques are employed:

-

X-ray Diffraction (XRD): This is the primary technique used to confirm the crystalline phase and purity of the final product. The resulting diffraction pattern is compared against standard patterns from databases like the JCPDS (Joint Committee on Powder Diffraction Standards).

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the characteristic vibrational bands of the P-O-P bonds in the pyrophosphate group and the Al-O bonds, confirming the compound's formation.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology, particle size, and aggregation state of the synthesized powder, which are critical parameters for its application performance.

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with any fine chemical powder, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask or respirator, should be worn during handling to avoid inhalation and skin contact. It should be stored in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a versatile inorganic compound with a unique combination of properties that make it indispensable in fields ranging from industrial catalysis to advanced pharmaceutical formulations. Its high thermal stability, acidic nature, and low toxicity underpin its utility. A thorough understanding of its synthesis-structure-property relationships, as detailed in this guide, is essential for optimizing its performance in existing applications and for innovating new technologies based on this remarkable material.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- Ng, H. N., & Calvo, C. (1973). Crystal structure and phase transformations of AlPO₄. Canadian Journal of Physics, 51(14), 1461-1467. (Note: While this reference is for a related compound, the orthorhombic structure is often cited for aluminum phosphates generally; specific structural data for Al₄(P₄O₇)

- Mishra, B. K., & Rao, C. R. (2005). Solid acid catalysts: A review. Indian Journal of Chemistry - Section A, 44(9), 1755-1774.

solubility of aluminum pyrophosphate in different solvents

An In-Depth Technical Guide to the Solubility of Aluminum Pyrophosphate for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Al₄(P₂O₇)₃) is an inorganic compound with significant applications in high-temperature materials science, including ceramics and catalysis.[1] Unlike the more commonly studied aluminum orthophosphate (AlPO₄), specific quantitative data on the solubility of this compound is notably scarce in publicly available literature. This guide serves as a comprehensive technical resource for research professionals by bridging this knowledge gap. It provides a robust theoretical framework for predicting the solubility behavior of this compound across various solvent systems based on established chemical principles.

The core of this document is a detailed, self-validating experimental protocol for the accurate determination of its solubility. We will explore the critical role of pH in the dissolution mechanism, hypothesizing pathways in both acidic and alkaline media. This guide is structured to provide not just data, but a causal understanding of the compound's behavior, empowering researchers to design experiments and formulation strategies with confidence.

Introduction: Distinguishing this compound from Orthophosphate

A frequent point of confusion in the literature is the interchange between aluminum orthophosphate and this compound. A clear distinction is critical as their chemical structures dictate their properties and applications.

Chemical and Structural Differences

Aluminum orthophosphate (AlPO₄) is formed from the aluminum cation (Al³⁺) and the orthophosphate anion (PO₄³⁻). This compound (Al₄(P₂O₇)₃) is the salt of aluminum and the pyrophosphate anion (P₂O₇⁴⁻), which is a diphosphate containing a covalent P-O-P phosphoanhydride bond.[1] This structural difference is the primary determinant of their distinct chemical behaviors.

Caption: Structural comparison of aluminum salts.

Impact on Physicochemical Properties

The larger, more complex pyrophosphate anion and the resulting crystal lattice structure of Al₄(P₂O₇)₃ lead to different physical and chemical properties compared to AlPO₄. These include thermal stability and, most importantly for this guide, its interaction with various solvents. The P-O-P bond in the pyrophosphate anion is susceptible to hydrolysis, a reaction pathway not available to orthophosphate, which significantly influences its dissolution mechanism in aqueous media.

Theoretical Solubility Profile of this compound

Based on fundamental chemical principles and by analogy to related aluminum compounds, a comprehensive theoretical solubility profile can be constructed.

Aqueous Solubility: An Inherently Insoluble Salt

This compound is expected to be practically insoluble in neutral water. This is attributable to the high lattice energy of the salt, resulting from the strong electrostatic forces between the highly charged Al³⁺ cations and P₂O₇⁴⁻ anions. Like most phosphate salts, excluding those with Group 1 cations or ammonium, it will not readily dissociate in water.[2]

pH-Dependent Solubility: The Core Principle

The solubility of this compound is critically dependent on pH. Its dissolution is not a simple dissociation but a chemical reaction driven by the availability of protons (in acid) or hydroxide ions (in base).

Predicted Dissolution in Acidic Media

In a strongly acidic environment, the solubility of this compound is expected to increase significantly. The dissolution process is governed by two key reactions:

-

Protonation of the Anion: The pyrophosphate anion (P₂O₇⁴⁻) is the conjugate base of a weak acid. In the presence of H⁺, it will be protonated to form HP₂O₇³⁻, H₂P₂O₇²⁻, H₃P₂O₇⁻, and ultimately pyrophosphoric acid (H₄P₂O₇). This consumption of the anion shifts the dissolution equilibrium to the right, favoring the release of soluble Al³⁺ ions.

-

Hydrolysis: The P-O-P phosphoanhydride bond is susceptible to acid-catalyzed hydrolysis, breaking down the pyrophosphate into two orthophosphate molecules.

The overall reaction can be summarized as: Al₄(P₂O₇)₃(s) + 12H⁺(aq) → 4Al³⁺(aq) + 3H₄P₂O₇(aq)

Predicted Dissolution in Alkaline Media

In strongly basic (alkaline) solutions, this compound also exhibits increased solubility. This is due to the amphoteric nature of aluminum. Aluminum(III) ions react with excess hydroxide ions to form soluble complex ions, most notably the tetrahydroxoaluminate(III) ion, [Al(OH)₄]⁻.

This reaction effectively removes Al³⁺ ions from the solution, pulling the dissolution equilibrium to the right according to Le Châtelier's principle. The overall reaction is: Al₄(P₂O₇)₃(s) + 12OH⁻(aq) → 4[Al(OH)₄]⁻(aq) + 3P₂O₇⁴⁻(aq)

Caption: pH-dependent dissolution pathways.

Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound, a highly polar ionic salt, is expected to be practically insoluble in the vast majority of organic solvents.[3] This includes nonpolar solvents (e.g., hexane, toluene), moderately polar solvents (e.g., diethyl ether, ethyl acetate), and even polar protic solvents like ethanol and methanol, where its solubility would be negligible compared to its solubility in acidic or basic aqueous solutions.[4][5][6] For drug development professionals, this implies that solubilization would almost certainly require an aqueous-based formulation at a pH extreme.

Quantitative Solubility Data: A Literature Gap Analysis

A thorough review of scientific literature reveals a significant lack of specific, quantitative solubility data for this compound (Al₄(P₂O₇)₃). No reliable solubility product constant (Ksp) or solubility values in common solvents have been published. This underscores the necessity for experimental determination for any application requiring this information.

For the purpose of scientific context, the solubility data for the related compound, aluminum orthophosphate (AlPO₄) , is provided below. It is critical to recognize that these values are not directly applicable to this compound but serve to illustrate the general insolubility of aluminum phosphates in neutral media.

Table 1: Quantitative Solubility of Aluminum Orthophosphate (AlPO₄)

| Parameter | Value | Solvent | Temperature | Source(s) |

|---|---|---|---|---|

| Solubility | 1.89 x 10⁻⁹ g / 100 mL | Water | 25 °C | [7] |

| Ksp | 9.84 x 10⁻²¹ | Water | 25 °C | [7] |

| Qualitative Solubility | Very slightly soluble | HCl, HNO₃ | Standard | [4][7] |

| Qualitative Solubility | Soluble | Alkali Hydroxides | Standard | [4][5][8] |

| Qualitative Solubility | Practically Insoluble | Alcohol | Standard |[4][5] |

A Self-Validating Protocol for Experimental Solubility Determination

Given the absence of literature data, the following protocol provides a robust and reliable method for determining the equilibrium solubility of this compound.

Principle: The Shake-Flask Method

The shake-flask method is the gold-standard technique for determining equilibrium solubility.[9] It involves suspending an excess amount of the solid solute in the solvent of interest and agitating the mixture for an extended period until equilibrium is reached. At this point, the solution is saturated, and the concentration of the dissolved solute is measured.

Rationale for Method Selection

This method is chosen for its accuracy and reliability. It ensures that the system reaches true thermodynamic equilibrium, which is crucial for a sparingly soluble salt that may dissolve slowly. The subsequent analytical steps provide a direct measure of solubility.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound powder to a known volume of the chosen solvent (e.g., deionized water, 0.1 M HCl, 0.1 M NaOH) in a sealed, inert container (e.g., borosilicate glass or polypropylene flask). "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation that saturation was achieved.

-

Equilibration: Place the sealed container in a constant-temperature water bath or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C). Agitate the mixture using an orbital shaker or magnetic stirrer at a consistent speed. The equilibration time is critical; for sparingly soluble and potentially slow-dissolving salts like this compound, a minimum of 48-72 hours is recommended. Preliminary time-course studies are advised to confirm that equilibrium has been reached (i.e., the measured concentration does not change between, for example, 48 and 72 hours).

-

Phase Separation: Once equilibrium is established, cease agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Sample Preparation: Accurately dilute the clear filtrate with an appropriate solvent (e.g., dilute nitric acid for aluminum analysis) to a concentration that falls within the linear range of the chosen analytical method.

Analytical Quantification: Recommended Techniques

The concentration of dissolved this compound in the filtrate must be determined using sensitive and specific analytical techniques.

-

For Aluminum (Al³⁺): Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) are the preferred methods due to their high sensitivity and specificity for elemental analysis.

-

For Pyrophosphate (P₂O₇⁴⁻): Ion chromatography is a suitable method for directly measuring the pyrophosphate anion. Alternatively, the sample can be hydrolyzed (e.g., by boiling in acid) to convert pyrophosphate to orthophosphate, which can then be quantified using a standard colorimetric method, such as the Molybdenum Blue method.

Sources

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.ws [chem.ws]

- 4. Aluminium phosphate | 7784-30-7 [chemicalbook.com]

- 5. 7784-30-7 CAS MSDS (Aluminium phosphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Aluminium phosphate - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. fountainheadpress.com [fountainheadpress.com]

An In-depth Technical Guide to the Physicochemical Properties of Aluminum Pyrophosphate

Introduction: Distinguishing a Critical Material

In the realm of advanced materials, precision in identification and characterization is paramount. This guide focuses on aluminum pyrophosphate, a compound with significant applications in catalysis, ceramics, and high-temperature coatings. It is crucial to distinguish this compound, with the chemical formula Al₄(P₂O₇)₃, from the more commonly referenced aluminum phosphate (AlPO₄). While both are aluminophosphates, their distinct structural and chemical properties, originating from the pyrophosphate (diphosphate) anion (P₂O₇)⁴⁻, lead to different physicochemical characteristics and performance in various applications. This guide provides a detailed examination of two fundamental properties of this compound: its molecular weight and density.

Part 1: Molecular Weight of this compound

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in synthesis, formulation, and material characterization.

Theoretical Calculation

The molecular weight of this compound (Al₄(P₂O₇)₃) is calculated from the atomic weights of its constituent elements: aluminum (Al), phosphorus (P), and oxygen (O).

-

Aluminum (Al): Atomic weight ≈ 26.98 g/mol

-

Phosphorus (P): Atomic weight ≈ 30.97 g/mol

-

Oxygen (O): Atomic weight ≈ 16.00 g/mol

The chemical formula Al₄(P₂O₇)₃ indicates the presence of:

-

4 atoms of Aluminum

-

6 atoms of Phosphorus (2 atoms per pyrophosphate group × 3)

-

21 atoms of Oxygen (7 atoms per pyrophosphate group × 3)

Therefore, the molecular weight is calculated as follows:

(4 × 26.98) + (6 × 30.97) + (21 × 16.00) = 107.92 + 185.82 + 336.00 = 629.74 g/mol

This calculated value is in excellent agreement with the experimentally and computationally derived molecular weight found in chemical databases.

Established Molecular Weight

Authoritative chemical databases consistently report the molecular weight of this compound to be 629.76 g/mol [1][2][3][4][5]. This slight difference from the theoretical calculation is due to the use of more precise atomic weights. For all practical and research purposes, this value should be used.

Part 2: Density of this compound - An Experimental Approach

A thorough review of scientific literature and chemical safety data reveals a notable absence of a consistently reported experimental value for the density of pure, crystalline this compound. The density of the more common aluminum phosphate (AlPO₄) is well-documented to be approximately 2.566 g/cm³[3][5]. However, this value should not be used for this compound due to differences in crystal structure and atomic packing.

The lack of a readily available density value for this compound underscores the specialized nature of this material and highlights the importance of empirical determination for specific applications. The density of a powdered or ceramic material is a critical parameter that influences its compaction behavior, porosity, and performance in applications such as refractory binders and catalyst supports.

Recommended Experimental Protocol: Density Determination by Gas Pycnometry

For a precise and non-destructive determination of the true density of a powdered solid like this compound, gas pycnometry is the recommended methodology. This technique is superior to other methods as it is not affected by the porosity of the material.

Principle: Gas pycnometry operates on Archimedes' principle of fluid displacement. An inert gas, typically helium, is used as the displacing fluid. The volume of the solid is determined by measuring the pressure change of the gas in a calibrated chamber with and without the sample.

Instrumentation: A commercially available gas pycnometer.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is a dry, free-flowing powder.

-

If necessary, dry the sample in a vacuum oven at a suitable temperature (e.g., 120 °C) for several hours to remove any adsorbed moisture, which could affect the accuracy of the measurement.

-

Allow the sample to cool to room temperature in a desiccator before measurement.

-

-

Calibration:

-

Calibrate the gas pycnometer according to the manufacturer's instructions using a certified calibration sphere of known volume. This step is crucial for ensuring the accuracy of the measurements.

-

-

Sample Measurement:

-

Accurately weigh the empty sample chamber.

-

Place a suitable amount of the this compound powder into the sample chamber. The amount will depend on the chamber volume, but typically a few grams are sufficient.

-

Accurately weigh the sample chamber with the powder to determine the mass of the sample.

-

Place the sample chamber into the gas pycnometer.

-

Purge the system with helium gas multiple times to remove any air and adsorbed gases from the sample surface.

-

Run the analysis cycle. The instrument will automatically pressurize the sample chamber, expand the gas into a reference chamber, and calculate the sample volume based on the pressure difference.

-

Perform multiple measurement cycles (e.g., 5-10) until a stable and reproducible volume reading is obtained.

-

-

Calculation:

-

The density (ρ) is calculated using the formula: ρ = m / V where:

-

m = mass of the sample (in grams)

-

V = volume of the sample as determined by the gas pycnometer (in cm³)

-

-

Self-Validating System and Trustworthiness:

-

Multiple Runs: Performing multiple measurement cycles ensures the stability of the reading and minimizes random errors.

-

Calibration Checks: Regular calibration with a certified standard provides traceability and confidence in the instrument's performance.

-

Inert Gas: The use of helium is critical as its small atomic size allows it to penetrate fine pores, providing a more accurate measurement of the true volume of the solid material.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in determining the density of this compound using gas pycnometry.

Caption: Workflow for Density Determination of this compound by Gas Pycnometry.

Summary of Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | Al₄(P₂O₇)₃ | - |

| Molecular Weight | 629.76 g/mol | [1][2][3][4][5] |

| Density | Not well-documented. Experimental determination is recommended. | - |

Conclusion

This technical guide provides essential information on the molecular weight of this compound and a practical, reliable protocol for determining its density. As a Senior Application Scientist, I emphasize the importance of using accurate physicochemical data in research and development. The established molecular weight of 629.76 g/mol should be used for all calculations. For density, in the absence of a definitive literature value, the gas pycnometry method outlined herein offers a robust and accurate approach for its determination, ensuring the high quality and reliability of your work.

References

Sources

Foreword: Navigating the Landscape of Aluminum Phosphates

An In-depth Technical Guide to the Electronic Properties of Aluminum Pyrophosphate

Prepared by: Gemini, Senior Application Scientist

To our fellow researchers and innovators, this guide delves into the electronic properties of this compound, Al₄(P₂O₇)₃. It is crucial to establish a key distinction from the outset: this compound is structurally and stoichiometrically distinct from the more extensively studied aluminum orthophosphate (AlPO₄). While both are aluminum-based phosphate ceramics, their properties differ. Due to a relative scarcity of dedicated literature on the pyrophosphate form, this guide will, where necessary, draw upon the well-documented characteristics of AlPO₄ and the broader family of metal pyrophosphates to provide context and comparative insights. Such instances will be explicitly noted. Our objective is to provide a foundational understanding of Al₄(P₂O₇)₃ as a material of interest, grounded in its fundamental structure and demonstrated performance in relevant applications.

The Structural and Bonding Foundation of Electronic Behavior

This compound is an inorganic salt formed from aluminum cations (Al³⁺) and pyrophosphate anions (P₂O₇)⁴⁻. The chemical formula is Al₄(P₂O₇)₃[1]. The core of its electronic character lies in the stable, charge-neutral framework established by strong ionic and covalent bonds.

The pyrophosphate anion consists of two PO₄ tetrahedra sharing a common oxygen atom, forming a P-O-P bridge[2]. These anions form a robust three-dimensional lattice with Al³⁺ ions. In related, well-characterized aluminum orthophosphate (AlPO₄) structures, aluminum and phosphorus are typically found in tetrahedral coordination with oxygen (AlO₄ and PO₄)[3]. This alternating, charge-balanced tetrahedral network results in a highly stable structure with localized electrons, a key prerequisite for wide band gap insulating behavior[3][4]. While detailed crystallographic data for Al₄(P₂O₇)₃ is not as readily available, a similar principle of a stable, insulating framework is expected to hold true.

Caption: Conceptual linkage in a metal pyrophosphate structure.

Core Electronic Properties: A Profile of an Insulator

The inherent chemical stability and lack of free charge carriers in this compound define it as a potent electrical insulator. Its key electronic parameters reflect this function.

Band Gap and Dielectric Strength

A wide electronic band gap is the defining characteristic of an electrical insulator, representing the energy required to excite an electron from the valence band to the conduction band. While direct experimental measurements for Al₄(P₂O₇)₃ are not prominent in the literature, data from the closely related aluminum orthophosphate (AlPO₄) provide a reliable benchmark.

Studies on AlPO₄ nanoparticles synthesized via chemical co-precipitation have determined the optical band gap to be approximately 5.41 eV [5][6]. This large value confirms its insulating nature and suggests its suitability for applications in high-power electronics and as a dielectric material where low leakage current is critical. Materials with such wide band gaps are typically transparent to visible light and only begin to absorb photons in the deep ultraviolet region.

Dielectric Constant

The dielectric constant (κ) quantifies a material's ability to store electrical energy in an electric field. For insulating applications, a moderate dielectric constant is often desirable to minimize capacitance. Again, leveraging data from AlPO₄, we find consistent values reported across multiple sources.

Table 1: Reported Dielectric Constant (κ) for Aluminum Phosphate

| Material Form | Dielectric Constant (κ) | Temperature (°C) | Source(s) |

|---|---|---|---|

| Solid | 6.1 | 24 | [7] |

| Solid | 6.0 | Not Specified | [8] |

| Single Crystal | 5.1 - 6.0 | Not Specified |[9] |

Notably, one study on AlPO₄ single crystals found that the dielectric constant correlates with the water (H₂O) content, highlighting the critical importance of controlling hydration during material processing and characterization[9].

Electrical Conductivity and Resistivity

The primary electronic function of this compound is to impede the flow of electrical current. Its performance as an insulator is exceptional, particularly at elevated temperatures. Direct conductivity measurements are scarce; however, its effectiveness is demonstrated when used as a sealant for other ceramic materials.

In studies involving plasma-sprayed alumina coatings, which inherently possess some porosity and have an insulation resistance of around 10¹¹ Ω, sealing with an aluminum phosphate-based material dramatically improves performance[10][11]. After sealing and curing, the insulation resistance was enhanced by two orders of magnitude, reaching a maximum of approximately 10¹³ Ω at room temperature[10][11]. This demonstrates the extremely high intrinsic resistivity (low conductivity) of the aluminum phosphate phase that fills the pores and defects.

Modulating Electronic Properties: Key Influencing Factors

The electronic properties of this compound are not static; they are profoundly influenced by its material state and chemical environment. Understanding these factors is key for researchers aiming to tailor the material for specific applications.

-

Crystallinity vs. Amorphous State : The degree of structural order is pivotal. While crystalline this compound is an excellent electronic insulator, related amorphous metal pyrophosphates have been shown to be hosts for proton conductivity[12]. For instance, studies on tin pyrophosphate (SnP₂O₇) revealed that significant proton conduction resides in co-precipitated, phosphorus-rich amorphous phases, while the crystalline phase exhibits very low conductivity (~10⁻⁸ S·cm⁻¹ at 150-300 °C)[12]. This suggests that by controlling the synthesis to favor an amorphous state, this compound could potentially be transformed from a passive insulator into a functional ionic conductor.

-

Stoichiometry (P/Al Molar Ratio) : The molar ratio of phosphorus to aluminum used during synthesis is a fundamental parameter that dictates the final phase composition and, consequently, the material's properties[2]. Deviating from the stoichiometric ratio for Al₄(P₂O₇)₃ can lead to the formation of different aluminum phosphate phases or non-stoichiometric amorphous materials, each with unique electronic characteristics[13]. For sealing applications, a P/Al molar ratio of 3 was found to yield the maximum insulation resistance[10][11].

-

Doping Strategies : While intrinsically a poor conductor, the pyrophosphate family can be doped to introduce charge carriers. Research into proton conductors has explored the insertion of various metal ions, including Al³⁺, into other metal pyrophosphate frameworks to enhance proton concentration and conductivity[12][14]. This opens a pathway for functionalizing this compound for applications in fuel cells or sensors.

Experimental Workflows: From Synthesis to Characterization

A robust and reproducible experimental workflow is essential for studying and developing this compound-based materials. The following sections outline proven methodologies.

Synthesis Protocol: Wet Chemical Co-Precipitation

This method is widely used for its scalability and control over particle properties[2].

Objective: To synthesize this compound powder via the reaction of soluble aluminum and phosphate precursors.

Methodology:

-

Precursor Preparation: Prepare an aqueous solution of a soluble aluminum salt (e.g., aluminum chloride, AlCl₃, or aluminum sulfate, Al₂(SO₄)₃). Prepare a separate aqueous solution of a phosphate source (e.g., phosphoric acid, H₃PO₄, or sodium pyrophosphate, Na₄P₂O₇).

-

Co-Precipitation: Under controlled temperature and constant stirring, add the phosphate solution to the aluminum salt solution. The pH of the reaction is critical and should be monitored and adjusted to control the precipitation process and resulting particle morphology[2].

-

Aging: Allow the resulting precipitate to age in the mother liquor for a specified time. This step can influence the crystallinity and phase purity of the final product.

-

Isolation and Washing: Isolate the precipitate via filtration or centrifugation. Wash the collected solid repeatedly with deionized water to remove residual ions, followed by a final wash with ethanol.

-

Drying and Calcination: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-120 °C) to remove water and solvent. A subsequent high-temperature calcination step is typically required to form the crystalline this compound phase. The calcination temperature and duration are critical parameters for controlling the final crystal structure.

Characterization Workflow

A multi-faceted approach is required to fully characterize the synthesized material.

Caption: Experimental workflow from synthesis to electronic property analysis.

Electronic Property Measurement: Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for probing the dielectric and conductive properties of ceramic materials.

Objective: To determine the conductivity, resistivity, and dielectric constant of a pressed pellet of this compound.

Methodology:

-

Sample Preparation: Prepare a dense pellet of the synthesized this compound powder using a hydraulic press. Sinter the pellet to achieve high density, which is crucial for accurate measurements.

-

Electrode Application: Apply conductive electrodes (e.g., silver paste, sputtered gold) to the parallel faces of the sintered pellet. Ensure good ohmic contact.

-

Measurement Setup: Place the electroded sample in a sample holder connected to an impedance analyzer. The setup should allow for controlled temperature and atmosphere.

-

Data Acquisition: Apply a small AC voltage (e.g., 10-100 mV) across the sample and sweep the frequency over a wide range (e.g., 1 MHz to 0.1 Hz). Record the complex impedance (Z* = Z' - jZ'') at each frequency.

-

Data Analysis:

-

Plot the data in a Nyquist plot (-Z'' vs. Z'). The intercept of the resulting semicircle with the real (Z') axis provides the bulk resistance (R) of the material.

-

Calculate the bulk conductivity (σ) using the formula: σ = L / (R × A), where L is the pellet thickness and A is the electrode area.

-

Calculate the dielectric constant (κ) from the capacitance (C) derived from the impedance data, using the formula: κ = (C × L) / (ε₀ × A), where ε₀ is the permittivity of free space.

-

Applications and Future Research Horizons

The robust electronic and thermal properties of this compound position it as a valuable material for demanding environments.

Established Applications:

-

High-Temperature Electrical Insulation: Its high resistivity and thermal stability make it an excellent choice for insulating components in furnaces and heat treatment systems[15].

-

Ceramic Sealant: Used to seal pores in thermally sprayed coatings, it significantly enhances insulation resistance and component reliability[10][11].

-

Thermal Barrier Component: As a stable ceramic, it contributes to thermal insulation in composites and coatings designed for high-temperature protection[16][17].

Future Directions:

-

Gate Dielectrics: With its expected wide band gap and thermal stability, amorphous this compound thin films could be explored as gate dielectric materials for high-power and high-frequency transistors (e.g., GaN, SiC).

-

Proton-Conducting Electrolytes: Research into creating amorphous or doped forms of this compound could unlock its potential as a solid-state proton conductor for intermediate-temperature fuel cells, leveraging the insights gained from other metal pyrophosphate systems[12][14].

-

Novel Composite Materials: Incorporating this compound as a functional filler can enhance the thermal stability and electrical insulation properties of polymer composites for advanced electronics packaging and aerospace applications[18].

References

-

Benchchem. This compound.

-

Materials Project. mp-4051: AlPO4 (Orthorhombic, C222_1, 20).

-

Chemsino. Aluminium Phosphate for Electrical Insulation: Performance in High-Temp Environments.

-

MDPI. Properties and Applications of Metal Phosphates and Pyrophosphates as Proton Conductors.

-

Scientific.Net. Study on Thermal Insulating Behavior of Silica Glass Fiber/Aluminum Phosphate Composite.

-

Wikipedia. Aluminium phosphate.

-

IEEE Xplore. Dielectric and Piezoelectric Properties of Aluminum Phosphate.

-

Refractories WORLDWIDE. The Variety of Phosphates for Refractory and Technical Applications by the Example of Aluminium Phosphates.

-

PubChem. This compound | Al4O21P6 | CID 21881678.

-

Encyclopedia.pub. Metal Phosphates and Pyrophosphates as Proton Conductors.

-

National Institutes of Health (NIH). New Polymer Composites with Aluminum Phosphates as Hybrid Flame Retardants.

-

Clipper Controls. Dielectric Constant Values for Common Materials.

-

Taylor & Francis Online. Aluminium phosphate – Knowledge and References.

-

ACS Publications. Crystal structure of AlPO4-21, a framework aluminophosphate....

-

PubChem. Aluminum Phosphate | AlPO4 | CID 64655.

-

Patsnap Eureka. Aluminum Phosphate: Key Uses, Benefits, and Recent Innovations.

-

ResearchGate. Aluminum Phosphate Sealing to Improve Insulation Resistance of Plasma Sprayed Alumina Coating | Request PDF.

-

MDPI. Aluminum Phosphate Nanoplates Synthesized via Green Method....

-

MDPI. A Novel Inorganic Aluminum Phosphate-Based Flame Retardant and Thermal Insulation Coating and Performance Analysis.

-

Taylor & Francis Online. Aluminum phosphate sealing to improve insulation resistance of plasma-sprayed alumina coating.

-

YouTube. Aluminium phosphate.

-

ResearchGate. Graph to find Band gap of Aluminium Phosphate Nanoparticles.

-

Delta Controls Corporation. DIELECTRIC CONSTANTS OF VARIOUS MATERIALS.

Sources

- 1. This compound | Al4O21P6 | CID 21881678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Aluminium phosphate - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Aluminum Phosphate: Key Uses, Benefits, and Recent Innovations [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. deltacnt.com [deltacnt.com]

- 8. Dielectric Constant Values for Common Materials [clippercontrols.com]

- 9. Dielectric and Piezoelectric Properties of Aluminum Phosphate | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. nbinno.com [nbinno.com]

- 16. Study on Thermal Insulating Behavior of Silica Glass Fiber/Aluminum Phosphate Composite | Scientific.Net [scientific.net]

- 17. mdpi.com [mdpi.com]

- 18. New Polymer Composites with Aluminum Phosphates as Hybrid Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

A Historical and Technical Guide to the Evolution of Aluminum Pyrophosphate Research

This guide provides a comprehensive exploration of the historical development of aluminum pyrophosphate and related aluminum phosphate research. From its early serendipitous discovery as an immunological adjuvant to its current status as a versatile material in catalysis, ceramics, and nanotechnology, this document traces the key scientific milestones, shifting research paradigms, and the evolution of synthesis and characterization techniques that have defined its trajectory. This paper is intended for researchers, scientists, and professionals in drug development and materials science seeking a deep, technically-grounded understanding of this important inorganic compound.

Part 1: The Dawn of Aluminum Phosphates: From Geological Curiosity to Immunological Breakthrough

The story of aluminum phosphate begins not with a targeted synthesis, but with its identification in nature as the mineral berlinite.[1] However, its scientific and industrial journey truly commenced in the early 20th century, driven by an entirely different field: immunology.

In the 1920s, Alexander Glenny and his colleagues made a pivotal observation while working with diphtheria and tetanus toxoids. They found that precipitating these protein antigens with a solution of alum (potassium aluminum sulfate) significantly enhanced the immune response in animal models.[2][3] This discovery marked the birth of aluminum salts as vaccine adjuvants, a role they continue to dominate nearly a century later.[2][4]

These initial formulations, known as "Alum-Precipitated Vaccines," were not pure this compound but rather a mixture of compounds, primarily aluminum hydroxyphosphate and aluminum sulfate phosphate.[2][5] The method involved co-precipitating the antigen with the aluminum salt. While effective, this technique suffered from significant batch-to-batch variability, as the final composition was highly dependent on the buffer and precipitation conditions.[2] This lack of consistency eventually led to the decline of the co-precipitation method in favor of adsorbing antigens onto pre-formed aluminum adjuvant gels, a practice that offered greater control and reproducibility.[2][5] The two main types of pre-formed aluminum adjuvants that became standard are aluminum hydroxide (AH) and aluminum phosphate (AP).[2]

The early understanding of how these adjuvants worked was centered on the "depot effect."[6][7] It was hypothesized that the aluminum salt formed a deposit at the injection site, slowly releasing the antigen over time to provide prolonged stimulation of the immune system.[6][7] While this depot effect is now considered to play a role, modern research has revealed a more complex mechanism involving the recruitment of immune cells and the activation of inflammatory pathways like the NLRP3 inflammasome.[7]

Part 2: Evolving Synthesis and a Materials Science Perspective

As the use of aluminum phosphates grew, so did the need for more controlled and varied synthesis methods. The research focus expanded beyond vaccine adjuvants into industrial applications like ceramics, refractory binders, and dental cements.[1][8] This diversification demanded a deeper understanding of the material's chemistry and the ability to produce different forms and phases.

Early and Conventional Synthesis Techniques

The foundational methods for producing aluminum phosphates were wet chemical processes. These techniques remain widely used due to their simplicity and cost-effectiveness for large-scale production.[9]

-

Chemical Co-Precipitation: This is a common and straightforward method for synthesizing aluminum phosphate nanoparticles. It involves the reaction of a soluble aluminum salt (e.g., aluminum chloride or sulfate) with a phosphate source like phosphoric acid in an aqueous solution.[10][11] The resulting precipitate is then filtered, washed, and dried. The properties of the final nanoparticles are highly dependent on reaction conditions such as pH, temperature, and the molar ratio of reactants.[11]

-

Solid-State Reaction: This method involves the direct heating of aluminum oxide (Al₂O₃) and phosphoric acid at high temperatures (800-1500°C).[9][12] It is a simple and scalable process suitable for industrial production but can be energy-intensive and may lead to impurities if not carefully controlled.[9]

The following diagram illustrates the fundamental inputs and outputs of these early synthesis routes.

Caption: Fundamental Early Synthesis Routes for Aluminum Phosphate.

The Rise of Advanced Synthesis Methods

The demand for materials with tailored properties, particularly for catalysis and electronics, spurred the development of more sophisticated synthesis techniques.

-

Hydrothermal Synthesis: This method involves a chemical reaction in a sealed, heated aqueous solution above ambient temperature and pressure.[1][13] It allows for the growth of high-quality crystals and the formation of unique framework structures similar to zeolites, known as "ALPOs".[1] The first ALPOs, reported in 1982, consist of alternating AlO₄ and PO₄ tetrahedra, creating microporous cavities that are highly valuable for catalysis and ion exchange.[1]

-

Sol-Gel Process: This technique provides excellent control over particle size and morphology at lower temperatures than solid-state reactions.[9][10] It involves the transition of a solution of precursors (a "sol") into a gel-like network. Aluminum alkoxides are often reacted with phosphoric acid to form a gel, which is then heated to yield a solid, homogenous aluminum phosphate material.[9]

-

Green Synthesis: More recently, environmentally friendly "green" synthesis methods have emerged. One novel approach uses extracts from plants, such as the cork oak, which are rich in phosphate-containing compounds like phytic acid, to produce aluminum phosphate nanoplates with unique triclinic and monoclinic crystal structures.[14]

The following table provides a comparative overview of these synthesis techniques.

| Synthesis Method | Precursors | Key Parameters | Advantages | Limitations | Primary Applications |

| Co-Precipitation | Soluble Al salt, Phosphoric acid | pH, Temperature, Molar Ratio | Simple, Cost-effective, Scalable | Control over particle size can be difficult | Nanoparticles, Adjuvants[9][10] |

| Solid-State Reaction | Al₂O₃, Phosphoric acid | High Temperature (800-1500°C) | Simple, Scalable for industrial use | Energy-intensive, Potential for impurities | Bulk ceramics, Refractories[9][12] |

| Hydrothermal | Al source, Phosphoric acid, Amine templates | Temperature, Pressure, pH | Crystalline products, Porous frameworks | Requires specialized equipment | Catalysts (ALPOs), Molecular Sieves[1][13] |

| Sol-Gel | Aluminum alkoxides, Phosphoric acid | Temperature, pH, Solvent | High purity, Homogeneity, Nanocontrol | Can be more expensive, Shrinkage on drying | Catalysts, Coatings, Advanced Ceramics[9][10] |

| Green Synthesis | Al salt, Plant extracts (e.g., phytates) | Concentration, Temperature | Environmentally friendly, Novel morphologies | Scalability can be a challenge | Nanomaterials, Biomedical applications[14] |

Part 3: Structural Diversity and Advanced Characterization

A significant area of research has been the characterization of the various crystalline and amorphous forms of aluminum phosphate. The compound AlPO₄ is isostructural with SiO₂, meaning it exists in several polymorphs corresponding to the main forms of quartz, such as the berlinite form.[15][16] Other important phases include aluminum metaphosphate (Al(PO₃)₃) and this compound itself (e.g., Al₄(P₂O₇)₃).[17][18]

The thermal evolution of these compounds is complex. For example, heating aluminum tris-dihydrogen phosphate, Al(H₂PO₄)₃, produces an amorphous intermediate phase before converting to monoclinic and then cubic structures at higher temperatures.[17] This thermal behavior is crucial for its application in high-temperature ceramics and refractory materials.[10][16]

Modern research relies on a suite of advanced characterization techniques to understand these structures:

-

X-Ray Diffraction (XRD): The primary tool for identifying crystalline phases and determining crystal structures.[8][19]

-

Scanning Electron Microscopy (SEM): Used to study the surface morphology and particle shape of the synthesized materials.[19]

-

Solid-State Nuclear Magnetic Resonance (NMR): Provides detailed information about the local atomic environment, helping to distinguish between different phosphate species and identify amorphous phases not visible by XRD.[17][20]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the vibrational frequencies of functional groups, confirming the presence of P-O-P and other characteristic bonds.[19]

The following diagram illustrates a typical characterization workflow for a newly synthesized aluminum phosphate material.

Caption: A Modern Workflow for Characterizing Aluminum Phosphates.

Part 4: The Modern Era: From Catalysis to Environmental Remediation

Current research into this compound and its relatives is focused on refining its properties for highly specific, advanced applications.

-

Catalysis: Amorphous aluminum phosphates, often with high surface areas, serve as excellent catalyst supports.[21] Their surfaces can be modified, for example by sulfation, to create novel solid acid catalysts for reactions like esterification.[21] The zeolite-like ALPO molecular sieves are used extensively in the petrochemical industry for separation and catalysis.[1]

-

High-Temperature Materials: The thermal stability and low thermal expansion of aluminum phosphate compositions make them ideal for refractory materials, protective coatings, and specialty cements.[1][10] They are used in glassy ceramics for dental applications and in coatings that can withstand significant thermal stress.[15]

-

Environmental Applications: The high surface area and specific chemical functionality of synthesized aluminum pyrophosphates make them effective sorbents. Research has demonstrated their ability to adsorb radioactive uranyl ions from aqueous solutions, suggesting a potential role in the governance of radioactive water pollution.[18]

-

Electronics and Energy Storage: Certain pyrophosphates are being investigated for their electrical properties, such as ionic conductivity in solid-state batteries.[8][10] The nanoporous structure of some aluminum phosphates has also shown promise for use as electrode materials in energy storage devices.[14]

Part 5: Standard Experimental Protocol: Co-Precipitation of Aluminum Phosphate Nanoparticles

This section provides a representative, self-validating protocol for the synthesis of aluminum phosphate nanoparticles, a foundational technique in the field.

Objective: To synthesize amorphous aluminum phosphate nanoparticles via chemical co-precipitation.

Materials:

-

Aluminum chloride hexahydrate (AlCl₃·6H₂O)

-

Orthophosphoric acid (H₃PO₄, 85%)

-

Ammonium hydroxide (NH₄OH, 28%)

-

Deionized water

-

Magnetic stirrer and hot plate

-

pH meter

-

Centrifuge

-

Drying oven

Methodology:

-

Precursor Preparation:

-

Prepare a 0.5 M solution of AlCl₃·6H₂O in deionized water.

-

Prepare a 0.5 M solution of H₃PO₄ in deionized water.

-

Causality: Using equimolar solutions ensures a controlled stoichiometric reaction (Al:P ratio of 1:1).

-

-

Precipitation:

-

Place the aluminum chloride solution in a beaker on a magnetic stirrer.

-

Slowly add the phosphoric acid solution dropwise to the aluminum chloride solution while stirring continuously.

-

Causality: Slow, dropwise addition prevents localized high concentrations of reactants, promoting the formation of more uniform nanoparticles.

-

Begin adding ammonium hydroxide solution dropwise to the mixture to slowly raise the pH. Monitor the pH continuously.

-

Continue adding ammonium hydroxide until the pH of the solution reaches and stabilizes at 7.0. A white precipitate will form.

-

Causality: pH is a critical parameter controlling the particle size and composition. A neutral pH is often targeted for the formation of amorphous AlPO₄.

-

-

Aging and Washing:

-

Allow the precipitate to age in the mother liquor for 6 hours at room temperature with continuous stirring.

-

Causality: Aging allows for the completion of the reaction and the stabilization of the nanoparticle structure.

-

Separate the precipitate from the solution by centrifugation (e.g., 4000 rpm for 10 minutes).

-

Discard the supernatant and re-disperse the precipitate in deionized water. Repeat this washing step three times.

-

Causality: Washing is essential to remove unreacted ions (e.g., Cl⁻, NH₄⁺) that could contaminate the final product.

-

-

Drying:

-

Dry the washed precipitate in an oven at 80°C for 12 hours to obtain a fine white powder.

-

Causality: Low-temperature drying removes water without inducing significant crystallization, preserving the amorphous nature of the nanoparticles.

-

-

Validation:

-

The resulting powder should be analyzed by XRD to confirm its amorphous or crystalline nature.

-

SEM should be used to observe the particle morphology and estimate the size distribution.

-

FTIR can be used to confirm the presence of phosphate functional groups.

-

Conclusion